molecular formula C18H27N5O6 B13448743 tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate

tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate

Cat. No.: B13448743
M. Wt: 409.4 g/mol
InChI Key: XBKBAARXYQWUQF-AWEZNQCLSA-N
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Description

tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate is a compound that features a tert-butyl group, a benzyloxycarbonyl group, and a nitro group attached to an L-arginine backbone. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate typically involves the protection of the amino and carboxyl groups of L-arginine. The tert-butyl group is introduced to protect the carboxyl group, while the benzyloxycarbonyl group is used to protect the amino group. The nitro group is then introduced through nitration reactions. Industrial production methods often involve the use of orthogonal protection strategies to ensure the selective protection and deprotection of functional groups .

Chemical Reactions Analysis

tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.

    Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free carboxyl group.

. Major products formed from these reactions include deprotected amino acids and peptides.

Scientific Research Applications

tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic reactions.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals and as a tool in drug discovery.

    Industry: In the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate involves the selective protection and deprotection of functional groups. The tert-butyl group provides stability against nucleophiles and reducing agents, while the benzyloxycarbonyl group can be easily removed under mild conditions. The nitro group can be reduced to an amino group, allowing for further functionalization .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl N2-((benzyloxy)carbonyl)-Nw-nitro-L-argininate lies in its combination of protecting groups and its application in diverse fields of research and industry.

Properties

Molecular Formula

C18H27N5O6

Molecular Weight

409.4 g/mol

IUPAC Name

tert-butyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C18H27N5O6/c1-18(2,3)29-15(24)14(10-7-11-20-16(19)22-23(26)27)21-17(25)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,21,25)(H3,19,20,22)/t14-/m0/s1

InChI Key

XBKBAARXYQWUQF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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